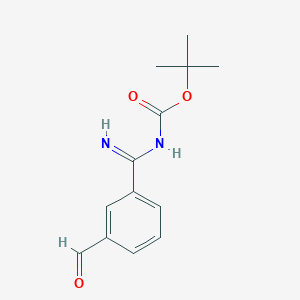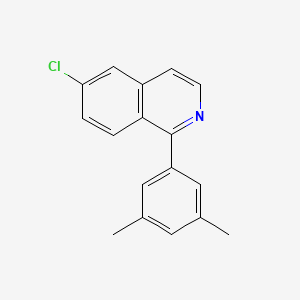
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. This compound is characterized by the presence of a chlorine atom at the 6th position and a 3,5-dimethylphenyl group at the 1st position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.
Substitution: Substitution reactions, such as bromination, can be performed by heating the hydrochlorides with bromine in nitrobenzene.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4)
Reduction: Various reducing agents such as lithium aluminum hydride (LiAlH4)
Substitution: Bromine in nitrobenzene
Major Products Formed
Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride
Substitution: 4-bromo-isoquinoline
Scientific Research Applications
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. As a heterocyclic aromatic compound, it can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
Isoquinoline: The parent compound of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)-.
4-Bromo-isoquinoline: A brominated derivative of isoquinoline.
Uniqueness
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- is unique due to the presence of both a chlorine atom and a 3,5-dimethylphenyl group, which confer distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C17H14ClN |
|---|---|
Molecular Weight |
267.8 g/mol |
IUPAC Name |
6-chloro-1-(3,5-dimethylphenyl)isoquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-7-12(2)9-14(8-11)17-16-4-3-15(18)10-13(16)5-6-19-17/h3-10H,1-2H3 |
InChI Key |
RXXKJIBSPBFJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B14782417.png)
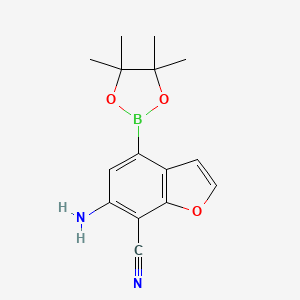
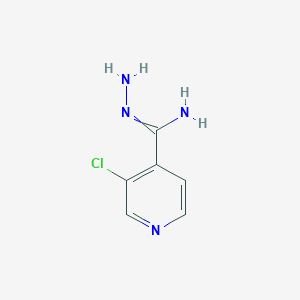
![methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14782436.png)
![7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)
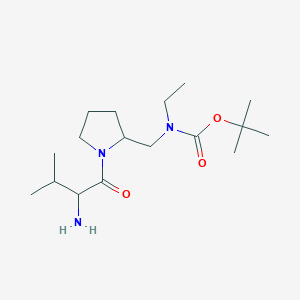
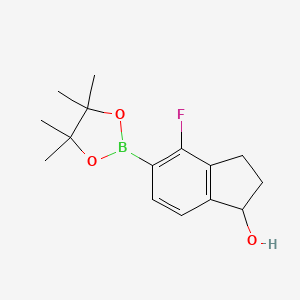
![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)
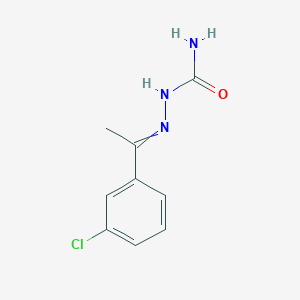
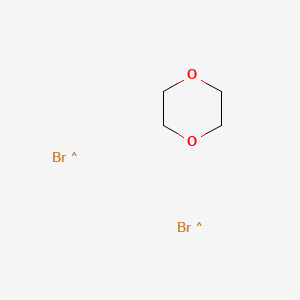
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B14782478.png)
